molecular formula C8H13NO4 B063565 (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid CAS No. 194785-84-7

(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid

Cat. No. B063565
CAS RN: 194785-84-7
M. Wt: 187.19 g/mol
InChI Key: VHCVGUDWLQNWIQ-YLWLKBPMSA-N
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Description

(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid, also known as ACPC, is a cyclic amino acid that has been widely studied for its potential therapeutic applications. ACPC is a derivative of proline and is commonly used as a chiral building block in the synthesis of pharmaceuticals and biologically active compounds.

Mechanism of Action

The exact mechanism of action of (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is not fully understood, but it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has been shown to enhance the binding of glycine to the NMDA receptor, which leads to the activation of the receptor and the subsequent enhancement of synaptic transmission.
Biochemical and Physiological Effects:
(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the enhancement of cognitive function and memory, the modulation of the NMDA receptor, and the reduction of inflammation. (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has a number of advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid can be difficult to synthesize and is relatively expensive compared to other amino acids.

Future Directions

There are a number of potential future directions for research on (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid, including the development of new synthesis methods, the investigation of its potential therapeutic applications in other fields of medicine, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration of (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid for its various therapeutic applications.

Synthesis Methods

(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid can be synthesized through a variety of methods, including the Strecker synthesis, the Mannich reaction, and the reductive amination of proline. The Strecker synthesis involves the reaction of proline with formaldehyde and hydrogen cyanide, followed by hydrolysis and decarboxylation. The Mannich reaction involves the condensation of proline with formaldehyde and a primary amine, followed by hydrolysis and decarboxylation. The reductive amination of proline involves the reaction of proline with an aldehyde and an amine in the presence of a reducing agent.

Scientific Research Applications

(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and gastroenterology. In neurology, (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has been shown to enhance cognitive function and memory in animal models and in humans. In psychiatry, (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has been studied for its potential use in the treatment of schizophrenia and depression. In gastroenterology, (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has been studied for its potential use in the treatment of inflammatory bowel disease.

properties

IUPAC Name

(1R,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCVGUDWLQNWIQ-YLWLKBPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](C[C@@H]1CC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439932
Record name CTK0H1518
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

194785-84-7
Record name CTK0H1518
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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